molecular formula GaN B1216216 Gallium nitride CAS No. 25617-97-4

Gallium nitride

カタログ番号 B1216216
CAS番号: 25617-97-4
分子量: 83.73 g/mol
InChIキー: JMASRVWKEDWRBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Synthesis Analysis

GaN can be synthesized through various methods, each impacting the material's properties and suitability for different applications. One approach involves the ammonothermal method, which is considered one of the most promising techniques for growing large, high-quality GaN crystals. This method allows for the low-cost production of truly bulk GaN crystals, essential for high-performance devices (Ehrentraut & Fukuda, 2010). Another innovative method includes soft-chemistry based fabrication, which provides a versatile approach to creating GaN nanoparticles with controlled sizes and shapes, further expanding GaN's applications in nanotechnology (Chen, Maniruzzaman, & Kim, 2011).

Molecular Structure Analysis

The molecular structure of GaN, characterized by its wurtzite crystal structure, is central to its unique properties. This structure contributes to GaN's high thermal and chemical stability, making it suitable for high-power and high-temperature applications. The ability to form GaN in different crystalline forms, including cubic inclusions within a hexagonal lattice, also enables the development of novel quantum devices (Berhane et al., 2016).

Chemical Reactions and Properties

GaN is chemically stable and resistant to various aggressive media, making it an excellent material for applications requiring durability in harsh environments. For instance, its chemical resistance is beneficial in water photodecomposition cells for hydrogen generation, highlighting GaN's potential in sustainable energy technologies (Zubenko et al., 2018).

Physical Properties Analysis

The physical properties of GaN, such as its wide band gap and high electron mobility, are pivotal for its application in electronics and optoelectronics. These properties enable the fabrication of devices that operate at higher voltages, frequencies, and efficiencies compared to silicon-based devices. Additionally, GaN's high thermal conductivity is crucial for managing the heat generated in high-power applications, ensuring the reliability and longevity of GaN-based devices (Town, 2015).

Chemical Properties Analysis

GaN's chemical properties, including its inertness and stability in aqueous environments, make it a biocompatible material suitable for medical applications. Research has shown that GaN does not interfere with cell growth and can even promote cell adhesion and proliferation, indicating its potential in bio-interfaces and sensor applications (Jewett et al., 2012; Foster et al., 2013).

科学的研究の応用

Optoelectronics and Lighting

Gallium Nitride (GaN) has become instrumental in the field of optoelectronics due to its unique ability to emit blue light. This property has led to significant advancements in the development of blue light-emitting diodes (LEDs), laser diodes, and other optoelectronic devices. A facility dedicated to growing GaN at Cambridge University emphasizes its pivotal role in optoelectronics and its wide range of applications in this domain (Hoyle, 2000).

Semiconductor Industry

GaN is extensively used in the production of semiconductor materials like gallium arsenide (GaAs) and gallium nitride (GaN) itself. Its unique chemical properties make it suitable for integrated circuits, optoelectronic devices, and in the production of military equipment. GaN's role in the semiconductor industry is not only confined to traditional uses but also extends to new science-intensive innovative industries, including solar cells and high-power computers (Larichkin, Cherepovitsyn, Novosel'tseva, & Goncharova, 2017).

Medical Equipment and Telecommunications

The optoelectronic devices made using GaN find their applications in various fields including aerospace, consumer goods, medical equipment, and telecommunications. This is primarily due to GaN's efficiency in light emission and its ability to be used in devices that require precise and reliable optical performance (Larichkin et al., 2017).

Scientific and Instrumentation Applications

GaN has emerged as a critical material in scientific and instrumentation applications, particularly in the development of micro-pixellated LEDs, or 'micro-LEDs'. These devices are used for a variety of applications such as optical microscopy, biosensing, chemical sensing, and in the development of lab-on-a-chip technologies. GaN's versatility is showcased in its ability to be used in different forms of organic semiconductor lasers and integrated optoelectronic devices (Dawson & Neil, 2008).

Microwave Circuits and RF Applications

GaN technology has garnered significant attention in the design of microwave circuits and radio frequency (RF) applications. It stands out due to its superior performance compared to other technologies, especially in terms of power density and frequency capabilities. This makes GaN a leading technology for applications ranging from high data rate communication systems to consumer electronics (Raffo, 2015).

Biocompatibility and Biological Applications

Gallium nitride also demonstrates a strong potential in biological applications due to its biocompatibility. Its surface can be modified for enhanced functionality, making it a suitable candidate for sensor applications and neural interfaces. Studies have shown that the method of attaching cell adhesion peptides to GaN surfaces influences cell adhesion and differentiation, indicating its potential in biological applications (Foster, Collazo, Sitar, & Ivanisevic, 2013).

特性

IUPAC Name

azanylidynegallane
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InChI

InChI=1S/Ga.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JMASRVWKEDWRBT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

N#[Ga]
Source PubChem
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Molecular Formula

GaN
Record name gallium(III) nitride
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Record name Gallium nitride
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DSSTOX Substance ID

DTXSID2067111
Record name Gallium nitride (GaN)
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Molecular Weight

83.730 g/mol
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Physical Description

Solid; [Merck Index] Yellow odorless powder; [Alfa Aesar MSDS]
Record name Gallium nitride
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Product Name

Gallium nitride

CAS RN

25617-97-4
Record name Gallium nitride
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Record name Gallium nitride (GaN)
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Record name Gallium nitride (GaN)
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Record name Gallium nitride (GaN)
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Citations

For This Compound
111,000
Citations
SN Mohammad, AA Salvador… - Proceedings of the …, 1995 - ieeexplore.ieee.org
… In this review, the status and future prospects of emrging wide bandgap gallium nitride semiconductor devices are discussed. Recent successes in p-doping of GaN and its alloys with …
Number of citations: 841 ieeexplore.ieee.org
R Quay - 2008 - books.google.com
… The elastic constants of wurtzite gallium nitride determined by Brillouin scattering are reported, for example, in [2.372] and are compiled in Table 2.3. A prediction of the high-…
Number of citations: 442 books.google.com
M Rais-Zadeh, VJ Gokhale, A Ansari… - Journal of …, 2014 - ieeexplore.ieee.org
Gallium nitride (GaN) is a wide bandgap semiconductor material and is the most popular material after silicon in the semiconductor industry. The prime movers behind this trend are …
Number of citations: 225 ieeexplore.ieee.org
L Liu, JH Edgar - Materials Science and Engineering: R: Reports, 2002 - Elsevier
… Gallium nitride forms solid solutions with AlN and InN, making a wide range (1.9–6.2 eV) of … A summary of the physical properties of gallium nitride is given in Table 1. The thermal …
Number of citations: 071 www.sciencedirect.com
J Goldberger, R He, Y Zhang, S Lee, H Yan, HJ Choi… - Nature, 2003 - nature.com
Since the discovery of carbon nanotubes in 1991 (ref. 1 ), there have been significant research efforts to synthesize nanometre-scale tubular forms of various solids 2 , 3 , 4 , 5 , 6 , 7 , 8 , …
Number of citations: 478 www.nature.com
K Motoki - SEI Tech. Rev, 2010 - global-sei.com
… Large bulk gallium nitride (GaN) single crystal substrates with low dislocation density are the key material for the commercial production of violet lasers. Sumitomo Electric had …
Number of citations: 96 global-sei.com
JS Foresi, TD Moustakas - Applied physics letters, 1993 - pubs.aip.org
We report measurements on the nature of aluminum and gold contacts to GaN. The GaN films were deposited onto the R‐plane of sapphire substrates by molecular beam epitaxy and …
Number of citations: 527 pubs.aip.org
M Leszczynski, H Teisseyre, T Suski, I Grzegory… - Applied Physics …, 1996 - pubs.aip.org
… at pressure of about 15 kbar, (ii) homoepitaxial layers, (iii) heteroepitaxial layers (wurtzite structure) on silicon carbide, on sapphire, and on gallium arsenide, (iv) cubic gallium nitride …
Number of citations: 541 pubs.aip.org
BJ Baliga - Semiconductor Science and Technology, 2013 - iopscience.iop.org
Recent success with the fabrication of high-performance GaN-on-Si high-voltage HFETs has made this technology a contender for power electronic applications. This paper discusses …
Number of citations: 597 iopscience.iop.org
P Bogusl, EL Briggs, J Bernholc - Physical Review B, 1995 - APS
The results of an extensive theoretical study of native defects in hexagonal GaN are presented. We have considered cation and anion vacancies, antisites, and interstitials. The …
Number of citations: 602 journals.aps.org

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